molecular formula C25H19FN4O3 B11198884 N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11198884
M. Wt: 442.4 g/mol
InChI Key: VAGRKJKEZHNONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (ID: L977-0606) is a pyrazoloquinoline derivative featuring a 2-fluorophenylmethyl group at the N-position, a 4-methoxyphenyl substituent at position 2, and a carboxamide moiety at position 6. Its molecular formula is C25H19FN4O3 (MW: 442.45 g/mol), distinguishing it from simpler pyrazoloquinoline analogs by its hybrid aromatic-amide architecture . The carboxamide group at position 8 may improve solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents .

Properties

Molecular Formula

C25H19FN4O3

Molecular Weight

442.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19FN4O3/c1-33-18-9-7-17(8-10-18)30-25(32)20-14-27-22-11-6-15(12-19(22)23(20)29-30)24(31)28-13-16-4-2-3-5-21(16)26/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI Key

VAGRKJKEZHNONP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazoloquinoline core, followed by functionalization to introduce the fluorophenyl and methoxyphenyl groups.

    Formation of Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluorobenzyl bromide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic and Physicochemical Properties

Property Target Compound L977-0001 BF23495
Molecular Weight (g/mol) 442.45 432.84 488.54
LogP (Predicted) ~3.2 ~3.8 ~2.5
Hydrogen Bond Acceptors 7 6 9
Solubility (µg/mL) ~12 (Moderate) ~5 (Low) ~20 (High)

Key Insight : The target compound balances moderate solubility and lipophilicity, making it suitable for oral administration. BF23495’s high solubility is attributed to its piperazine-furan side chain but may correlate with shorter half-life .

Biological Activity

N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews its biological activity based on diverse sources, including structure-activity relationship (SAR) studies and case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C26H24FN3O3
  • Molecular Weight : 477.6 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-f]quinolines exhibit significant anticancer activity. Specifically, compounds with similar structures have shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound exhibited growth inhibition (GI50) values below 8 µM against several cancer cell lines, including ACHN (renal), HCT-15 (colon), and NCI-H23 (lung) .
Cell Line GI50 (µM) Activity
ACHN< 8High
HCT-15< 8High
NCI-H23< 8High

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of topoisomerases I and IIα. These enzymes play critical roles in DNA replication and transcription; thus, their inhibition can lead to cancer cell death:

  • Topoisomerase Inhibition : Compound analogs have been shown to inhibit topoisomerase IIα activity effectively at concentrations comparable to established chemotherapeutics like etoposide .

Case Studies and Research Findings

  • Case Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of various pyrazoloquinoline derivatives against six different cancer cell lines. Among them, compounds closely related to N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo showed significant antiproliferative effects with IC50 values indicating potent activity .
  • Structure-Activity Relationship (SAR) :
    The SAR analysis revealed that modifications in the phenyl rings significantly affect the potency of these compounds. For instance, the presence of electron-donating groups such as methoxy enhanced the overall activity against cancer cells. Conversely, substitutions that increase steric hindrance reduced efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.